molecular formula C9H14N2 B8664230 1-Phenyl-1-propylhydrazine CAS No. 61715-74-0

1-Phenyl-1-propylhydrazine

Cat. No.: B8664230
CAS No.: 61715-74-0
M. Wt: 150.22 g/mol
InChI Key: BRTFDAKANYMMMA-UHFFFAOYSA-N
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Description

1-Phenyl-1-propylhydrazine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenyl-1-propylhydrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of hydrazine derivatives like this compound typically involves condensation reactions. For example, hydrazones can be synthesized by reacting ketones or aldehydes with hydrazine derivatives under acidic or catalytic conditions. Optimization includes adjusting solvent polarity (e.g., using DCM/water mixtures), temperature (room temperature to reflux), and catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate for click chemistry). Monitoring via TLC (hexane:ethyl acetate, 1:2) ensures reaction completion .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Safety data sheets (SDS) for analogous compounds highlight risks of skin irritation and combustion .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via TLC (Rf comparison) and HPLC. Structural confirmation requires NMR (¹H/¹³C), FTIR (C=N stretch at ~1600 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion peaks). For hydrazones, UV-Vis spectroscopy can detect π→π* transitions in conjugated systems (e.g., λmax ~250-300 nm) .

Q. What solvents and reaction media are compatible with this compound?

  • Methodological Answer : Polar aprotic solvents (DCM, DMF) are ideal for synthesis. Avoid strong acids/bases that may hydrolyze the hydrazine moiety. Aqueous workups (e.g., ethyl acetate extraction) are effective for isolating the compound. Stability tests in DMSO or ethanol at 4°C are recommended for long-term storage .

Q. How does this compound interact with carbonyl-containing compounds?

  • Methodological Answer : The hydrazine group reacts with aldehydes/ketones to form hydrazones, useful in Fischer indole synthesis. Reaction conditions (pH, temperature) influence regioselectivity. For example, phenylhydrazine derivatives form hydrazones at 25°C in ethanol, which can cyclize to indoles under acidic reflux .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for hydrazine derivatives?

  • Methodological Answer : Discrepancies in NMR may arise from tautomerism or impurities. Use 2D NMR (COSY, NOESY) to confirm connectivity. Compare experimental data with computational predictions (DFT-optimized structures). Cross-validate with X-ray crystallography for unambiguous assignment .

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

  • Methodological Answer : Optimize intermediates: Protect the hydrazine group with Boc or Fmoc during functionalization. Use flow chemistry for exothermic steps. Catalytic systems (e.g., Pd/C for hydrogenation) enhance efficiency. Purify intermediates via column chromatography (silica gel, ethyl acetate:hexane gradients) .

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

  • Methodological Answer : Electron-withdrawing groups on the phenyl ring increase electrophilicity, enhancing nucleophilic attacks. Steric hindrance from substituents (e.g., 2,2-dimethyl groups) slows kinetics. Computational modeling (DFT) predicts transition states, while kinetic studies (e.g., Eyring plots) quantify activation parameters .

Q. What analytical methods detect decomposition products of this compound under oxidative conditions?

  • Methodological Answer : Use GC-MS or LC-MS to identify byproducts like aniline or propylene derivatives. Accelerated stability studies (40°C/75% RH) over 4 weeks simulate degradation. Quantify using calibration curves for suspected decomposition products .

Q. How can this compound be utilized in targeted drug delivery systems?

  • Methodological Answer :
    Functionalize the hydrazine group to form pH-sensitive hydrazone linkages with drug molecules. Assess release kinetics in vitro (buffer solutions at pH 5.0 and 7.4). Evaluate biocompatibility via cell viability assays (e.g., MTT on HEK293 cells) .

Properties

CAS No.

61715-74-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-phenyl-1-propylhydrazine

InChI

InChI=1S/C9H14N2/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8,10H2,1H3

InChI Key

BRTFDAKANYMMMA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-nitroso-N-propylaniline, prepared from N-n-propylaniline by the same method as described in Example 1, was conveniently reduced with lithium aluminum hydride (LAH). The LAH in 450 ml dry ether was heated under reflux for 15 minutes, and a solution of 32.8 g (0.2 mol) crude 4 in 250 ml dry ether was added dropwise. The reaction mixture was allowed to stir for 3 hours before it was quenched by the dropwise addition of 12 ml water and 14 ml 20% sodium hydroxide. The resultant suspension was filtered free of inorganic salts, dried and stripped of solvents under diminished pressure. Distillation of the residue yielded the desired compound bp 55°-57°/0.12 mm.
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